molecular formula C14H11F3 B15165613 2-Methyl-2'-(trifluoromethyl)-1,1'-biphenyl

2-Methyl-2'-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B15165613
M. Wt: 236.23 g/mol
InChI Key: ILELRQCKXAXPJH-UHFFFAOYSA-N
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Description

2-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a methyl group and a trifluoromethyl group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions using automated flow reactors. These reactors allow for continuous production and precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include biphenyl ketones, carboxylic acids, and various substituted biphenyl derivatives .

Scientific Research Applications

2-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties make it a valuable compound in various chemical reactions and applications, distinguishing it from other biphenyl derivatives .

Properties

Molecular Formula

C14H11F3

Molecular Weight

236.23 g/mol

IUPAC Name

1-methyl-2-[2-(trifluoromethyl)phenyl]benzene

InChI

InChI=1S/C14H11F3/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14(15,16)17/h2-9H,1H3

InChI Key

ILELRQCKXAXPJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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